molecular formula C15H12Cl2O B6223122 1-{4',5-dichloro-[1,1'-biphenyl]-3-yl}propan-1-one CAS No. 2763780-22-7

1-{4',5-dichloro-[1,1'-biphenyl]-3-yl}propan-1-one

Cat. No.: B6223122
CAS No.: 2763780-22-7
M. Wt: 279.2
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Description

1-{4’,5-dichloro-[1,1’-biphenyl]-3-yl}propan-1-one is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of two chlorine atoms attached to the biphenyl moiety and a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4’,5-dichloro-[1,1’-biphenyl]-3-yl}propan-1-one typically involves the chlorination of biphenyl followed by the introduction of the propanone group. One common method is the Friedel-Crafts acylation reaction, where biphenyl is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced catalysts and solvents can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{4’,5-dichloro-[1,1’-biphenyl]-3-yl}propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

1-{4’,5-dichloro-[1,1’-biphenyl]-3-yl}propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-{4’,5-dichloro-[1,1’-biphenyl]-3-yl}propan-1-one exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological responses. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobiphenyl: Similar structure but lacks the propanone group.

    4,5-Dichlorobiphenyl: Similar structure with different substitution pattern.

    1-{4’,4’-Dichloro-[1,1’-biphenyl]-3-yl}propan-1-one: Similar structure with different chlorine substitution.

Uniqueness

1-{4’,5-dichloro-[1,1’-biphenyl]-3-yl}propan-1-one is unique due to the specific positioning of the chlorine atoms and the presence of the propanone group, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

2763780-22-7

Molecular Formula

C15H12Cl2O

Molecular Weight

279.2

Purity

95

Origin of Product

United States

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